1-(Coronen-1-YL)ethyl 2-methylprop-2-enoate
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Overview
Description
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of coronene with 2-methylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the polycyclic aromatic structure of coronene.
1-Ethoxy-2-methylprop-2-enone: Another ester with different functional groups and reactivity.
2-Methylprop-1-ene: A related compound with a different structure and chemical behavior.
The uniqueness of this compound lies in its combination of the polycyclic aromatic coronene moiety with the reactive ester group, providing a versatile platform for various chemical and biological applications .
Properties
CAS No. |
105238-65-1 |
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Molecular Formula |
C30H20O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-coronen-1-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H20O2/c1-15(2)30(31)32-16(3)23-14-21-11-10-19-7-5-17-4-6-18-8-9-20-12-13-22(23)29-27(20)25(18)24(17)26(19)28(21)29/h4-14,16H,1H2,2-3H3 |
InChI Key |
XAQPMJIRIBHREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6)OC(=O)C(=C)C |
Origin of Product |
United States |
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